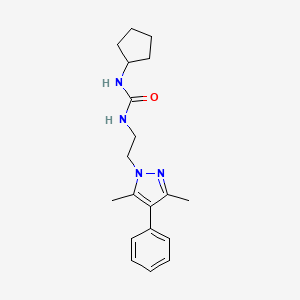
1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea” is an organic compound that contains a cyclopentyl group, a pyrazol group, and a urea group. Cycloalkanes like cyclopentane are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . Pyrazoles are a class of organic compounds with the formula C3N2H2. They are characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentyl group would form a 5-membered ring, while the pyrazol group would form a 5-membered ring with two nitrogen atoms . The urea group would contain a carbonyl group (C=O) and two amine groups (-NH2).Scientific Research Applications
Antibacterial Activity
Research into novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing new antibacterial agents, involves the synthesis of compounds with structural similarities to 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea. These compounds have shown promising antibacterial properties in preliminary evaluations (Azab, Youssef, & El-Bordany, 2013).
Molecular Gelation and Rheology
Studies on hydrogelators, including compounds structurally related to 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea, demonstrate how these molecules can form hydrogels under specific conditions. The gelation process is influenced by the compound's interaction with various anions, offering a method to tune the physical properties of the gels for potential applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).
Anticancer Potential
The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas, including molecules with resemblance to 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea, have been explored for their potential anticancer activity. These compounds were tested in vitro against human adenocarcinoma cells, with some showing cytotoxicity levels comparable to known chemotherapeutic agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Catalysis and Organic Synthesis
Research into the one-pot synthesis of highly functionalized pyrano[2,3-c]pyrazole derivatives employs urea as a catalyst, showcasing the versatility of urea derivatives in facilitating multicomponent reactions. This methodology highlights the utility of compounds similar to 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea in organic synthesis, offering efficient routes to complex heterocyclic structures with potential pharmacological activities (Li, Ruzi, Ablajan, & Ghalipt, 2017).
Corrosion Inhibition
In the context of corrosion science, derivatives of 1,3,5-triazinyl urea, which share functional groups with 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the development of more effective and environmentally friendly corrosion inhibitors for industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).
properties
IUPAC Name |
1-cyclopentyl-3-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-14-18(16-8-4-3-5-9-16)15(2)23(22-14)13-12-20-19(24)21-17-10-6-7-11-17/h3-5,8-9,17H,6-7,10-13H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZJUAFVRROXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2CCCC2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2844365.png)
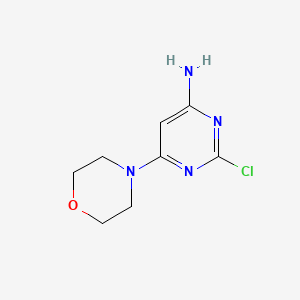
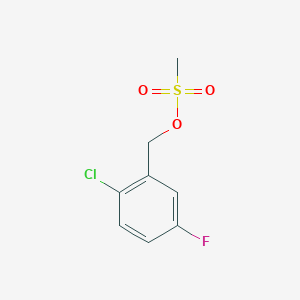
![(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one](/img/structure/B2844371.png)
![7-(3-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2844372.png)
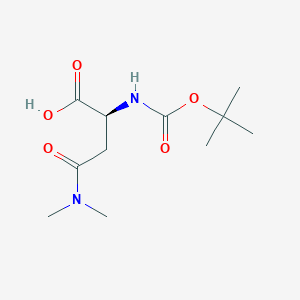
![N-[1-[3-(4-Fluorophenoxy)propyl]-5-methylpyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844375.png)
![(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine](/img/structure/B2844376.png)
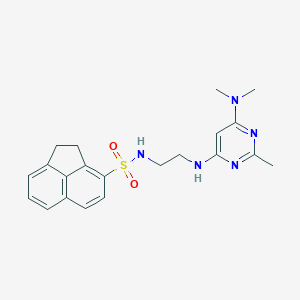
![(E)-N-[2-(3-Chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2844380.png)
![Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2844381.png)
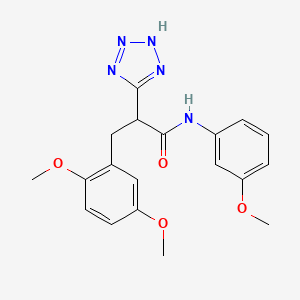
![N-(3,5-difluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2844384.png)